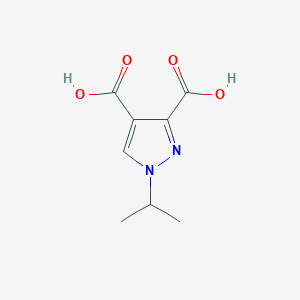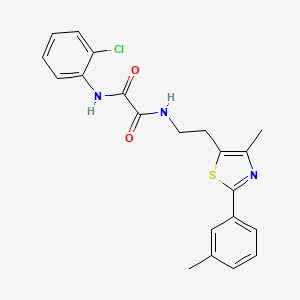![molecular formula C23H18N4O5 B2427880 N-(1,3-benzodioxol-5-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide CAS No. 1326891-04-6](/img/structure/B2427880.png)
N-(1,3-benzodioxol-5-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide is a useful research compound. Its molecular formula is C23H18N4O5 and its molecular weight is 430.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
NMR Study and Structural Analysis
NMR (Nuclear Magnetic Resonance) techniques have been utilized to study the structure of novel 1,3,4-oxadiazole derivatives. These derivatives include compounds similar to N-(1,3-benzodioxol-5-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide. This research is crucial for understanding the molecular structure and behavior of such compounds (Li Ying-jun, 2012).
Anticancer Potential
Research has demonstrated that oxadiazole, thiadiazole, and triazole derivatives, similar in structure to the compound , have potential as anticancer agents. These compounds have shown promising effects against lung adenocarcinoma and glioma cell lines, suggesting a significant role in cancer treatment (Özdemir et al., 2017).
Antibacterial Applications
Derivatives of 1,3,4-oxadiazole, such as those structurally related to this compound, have been synthesized and studied for their antibacterial properties. These compounds have exhibited moderate to significant activity against various bacterial strains, highlighting their potential in antibacterial applications (Khalid et al., 2016).
Novel Synthesis Methods
Research has also focused on developing novel methods for synthesizing compounds that include 1,2,4-oxadiazole structures. These studies provide valuable insights into efficient and innovative ways to create compounds like this compound for various applications (Karpina et al., 2019).
Antimicrobial and Hemolytic Activities
Several studies have synthesized and evaluated N-substituted derivatives of 1,3,4-oxadiazole for their antimicrobial and hemolytic activities. These studies are relevant as they explore the biological activities of compounds structurally similar to this compound, providing insights into their potential medical applications (Rehman et al., 2016).
Anticonvulsant Evaluation
Compounds with structural similarities to this compound have been evaluated for their anticonvulsant activities. This research is essential in understanding the therapeutic potential of such compounds in treating convulsions or epilepsy-related conditions (Nath et al., 2021).
Drug Discovery and Pharmacological Evaluation
In drug discovery, the synthesis and pharmacological evaluation of compounds containing 1,3,4-oxadiazole rings, similar to the compound , have been undertaken. These studies contribute to the understanding of how such compounds can be utilized as potential therapeutic agents in various medical conditions (Panchal et al., 2020).
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O5/c1-14-3-2-4-15(9-14)22-25-23(32-26-22)16-5-8-21(29)27(11-16)12-20(28)24-17-6-7-18-19(10-17)31-13-30-18/h2-11H,12-13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERLZRWOCBSGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2427798.png)
![N-[[5-(2-benzofuranyl)-3-isoxazolyl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2427799.png)
![3-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2427800.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrrol-1-yl)propanoic acid](/img/structure/B2427801.png)
![3-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2427802.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(methylthio)nicotinamide](/img/structure/B2427805.png)




![4-[4-(Benzenesulfonyl)-2-(4-ethoxyphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2427816.png)
![2-(4-fluorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2427817.png)

